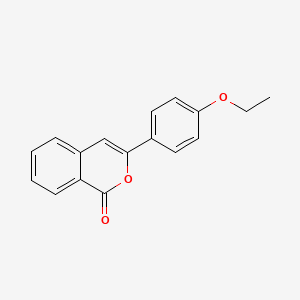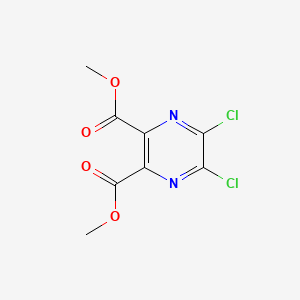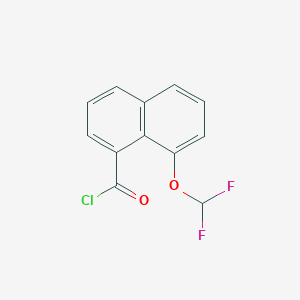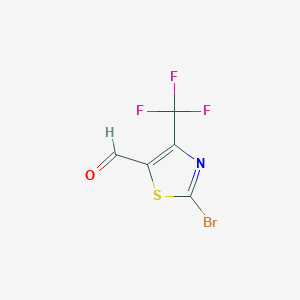
2,4,6-Trichloro-8-methoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trichloro-8-methoxyquinoline is a chemical compound with the molecular formula C10H6Cl3NO and a molecular weight of 262.52 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichloro-8-methoxyquinoline typically involves the chlorination of 8-methoxyquinoline. One common method is the reaction of 8-methoxyquinoline with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2, 4, and 6 positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as chlorination, purification, and crystallization to obtain the final product with high purity. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trichloro-8-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2, 4, and 6 can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted quinolines, while oxidation and reduction can yield different quinoline derivatives with altered oxidation states .
Scientific Research Applications
2,4,6-Trichloro-8-methoxyquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-Trichloro-8-methoxyquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, affecting various biochemical processes. Its unique structure allows it to bind to specific enzymes and proteins, thereby modulating their activity. This mechanism is the basis for its potential therapeutic effects in treating diseases such as cancer and infections .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloroquinoline: Lacks the methoxy group at position 8.
8-Methoxyquinoline: Lacks the chlorine atoms at positions 2, 4, and 6.
2,4-Dichloro-8-methoxyquinoline: Has only two chlorine atoms at positions 2 and 4.
Uniqueness
2,4,6-Trichloro-8-methoxyquinoline is unique due to the presence of both chlorine atoms and a methoxy group, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C10H6Cl3NO |
|---|---|
Molecular Weight |
262.5 g/mol |
IUPAC Name |
2,4,6-trichloro-8-methoxyquinoline |
InChI |
InChI=1S/C10H6Cl3NO/c1-15-8-3-5(11)2-6-7(12)4-9(13)14-10(6)8/h2-4H,1H3 |
InChI Key |
IMCKPMMLVNRPJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1N=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Methyl-3-phenyl-2H-indeno[2,1-B]furan-2-one](/img/structure/B11856391.png)

![2-(Phenylsulfonyl)-2,7-diazaspiro[4.4]nonane](/img/structure/B11856401.png)


![1-Bromodibenzo[b,d]furan-4-amine](/img/structure/B11856418.png)








